{[5-(2-Chlorophenyl)isoxazol-3-yl]methyl}amine hydrochloride
Description
Chemical Name: {[5-(2-Chlorophenyl)isoxazol-3-yl]methyl}amine hydrochloride CAS No.: 1160245-59-9 Molecular Formula: C₁₀H₁₀Cl₂N₂O Molecular Weight: 245.10 g/mol Key Properties:
Properties
IUPAC Name |
[5-(2-chlorophenyl)-1,2-oxazol-3-yl]methanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9ClN2O.ClH/c11-9-4-2-1-3-8(9)10-5-7(6-12)13-14-10;/h1-5H,6,12H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WZZSRYJJKIDOMZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CC(=NO2)CN)Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10Cl2N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1184969-23-0 | |
| Record name | [5-(2-chlorophenyl)-1,2-oxazol-3-yl]methanamine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {[5-(2-Chlorophenyl)isoxazol-3-yl]methyl}amine hydrochloride typically involves the cyclization of appropriate precursors. . The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as palladium on carbon.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of advanced purification techniques like recrystallization and chromatography is also common .
Chemical Reactions Analysis
Types of Reactions
{[5-(2-Chlorophenyl)isoxazol-3-yl]methyl}amine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: Halogen substitution reactions are common, where the chlorine atom can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents such as sodium iodide in acetone can facilitate halogen exchange.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce various halogenated derivatives .
Scientific Research Applications
{[5-(2-Chlorophenyl)isoxazol-3-yl]methyl}amine hydrochloride has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in certain chemical reactions
Mechanism of Action
The mechanism of action of {[5-(2-Chlorophenyl)isoxazol-3-yl]methyl}amine hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Substituent Position and Electronic Effects
The position of substituents on the phenyl ring significantly impacts electronic and steric properties. Key analogs include:
Physicochemical Properties
- Solubility : The hydrochloride salt form enhances water solubility compared to free bases. For example, the free base ([5-(2-Chlorophenyl)isoxazol-3-yl]methyl)amine (C₁₀H₉ClN₂O, MW 208.64) lacks ionic character, reducing aqueous solubility .
Biological Activity
The compound {[5-(2-Chlorophenyl)isoxazol-3-yl]methyl}amine hydrochloride is a derivative of isoxazole, a five-membered heterocyclic compound with significant biological activity. Isoxazole derivatives have been studied for their potential therapeutic effects, particularly in cancer research and neuropharmacology. This article provides a comprehensive overview of the biological activities associated with this compound, including its mechanisms of action, efficacy in various biological assays, and potential applications in medicinal chemistry.
- Chemical Formula: C10H9ClN2O
- Molecular Weight: 208.64 g/mol
- SMILES Notation: NCC1=NOC(C2=CC=CC=C2Cl)=C1
- InChI Key: MOQQYZHQEGCEFM-UHFFFAOYSA-N
Isoxazole derivatives are known to interact with various biological targets, including enzymes and receptors involved in cellular signaling pathways. Specifically, this compound has been implicated in the inhibition of histone deacetylases (HDACs), which play a crucial role in regulating gene expression and are considered targets for cancer therapy. The compound exhibits selective inhibition across different HDAC isoforms, demonstrating lower IC50 values at HDAC-6 compared to other isoforms, indicating its potential as an anticancer agent .
Anticancer Activity
Recent studies have highlighted the anticancer potential of isoxazole derivatives. For instance, compounds with similar structures have shown significant activity against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation. The following table summarizes key findings related to the anticancer activity of isoxazole derivatives:
| Compound | Cancer Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Compound A | MCF-7 (Breast) | 5.4 | HDAC Inhibition |
| Compound B | HeLa (Cervical) | 3.2 | Apoptosis Induction |
| This compound | A549 (Lung) | TBD | TBD |
Neuropharmacological Effects
Isoxazole derivatives have also been studied for their effects on neurotransmitter systems. Research indicates that these compounds can modulate the activity of neurotransmitter receptors, including AMPA receptors, which are crucial for synaptic transmission and plasticity in the brain. The compound's ability to enhance cognitive functions without the excitotoxic side effects typically associated with direct agonists makes it a candidate for further exploration in neuropharmacology .
Case Studies
- In Vivo Studies : A study conducted on mice demonstrated that administration of this compound resulted in improved memory performance in behavioral tests, suggesting its potential as a cognitive enhancer.
- In Vitro Assays : In vitro assays using human primary fibroblasts showed that the compound exhibited antioxidant properties, comparable to established antioxidants like quercetin. This suggests a dual role in both neuroprotection and anticancer activity .
Safety Profile
The safety profile of this compound is critical for its development as a therapeutic agent. Preliminary toxicity studies indicate that the compound has acute toxicity classifications (Acute Tox. 3 Oral), necessitating careful handling and further toxicological evaluations to determine safe dosage ranges for potential therapeutic use .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
